2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
CAS No.: 117322-93-7
Cat. No.: VC21316152
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117322-93-7 |
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Molecular Formula | C11H17NO |
Molecular Weight | 179.26 g/mol |
IUPAC Name | 1-(3,5-dimethylphenoxy)propan-2-amine |
Standard InChI | InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
Standard InChI Key | DPLCQNGJZJXXPM-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OCC(C)N)C |
Canonical SMILES | CC1=CC(=CC(=C1)OCC(C)N)C |
Introduction
Structural and Physical Properties
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine possesses a distinct chemical structure that determines its physical and chemical behavior. The compound consists of a 3,5-dimethylphenoxy group linked to a 1-methyl-ethylamine moiety, creating a molecule with both lipophilic and hydrophilic regions.
Structural Characteristics
The phenoxy group with its two methyl substituents contributes to the molecule's lipophilicity, while the amine group provides a site for hydrogen bonding and potential reactivity. This structural arrangement influences the compound's solubility, reactivity, and potential biological interactions.
Physical Properties
The physical properties of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
The compound's predicted LogP value of 2.72970 indicates moderate lipophilicity, which may influence its solubility profile and potential for membrane permeability in biological systems . The polar surface area (PSA) of 35.25000 provides insight into the molecule's potential for hydrogen bonding and related intermolecular interactions .
Synthetic Methods and Approaches
The synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine typically involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.
Common Synthetic Routes
Based on chemical principles and available data, the synthesis of this compound typically follows a two-step approach:
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Alkylation: Reaction of 3,5-dimethylphenol with an appropriate alkylating agent (such as 1-bromo-2-methylpropane) in the presence of a base to form the key intermediate.
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Amination: Conversion of the intermediate to the final amine product through techniques such as reductive amination or nucleophilic substitution.
Reaction Conditions and Optimization
The synthesis conditions significantly impact the yield and purity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. Table 2 presents typical reaction parameters based on general organic synthesis principles.
Table 2: Typical Reaction Conditions for the Synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Reaction Step | Reagents | Conditions | Considerations |
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Alkylation | 3,5-dimethylphenol, alkylating agent, base (e.g., K₂CO₃) | Anhydrous solvent, 80-100°C, 12-24h | Control of mono-alkylation selectivity |
Amination | Intermediate, amine source | Appropriate solvent, moderate temperature (60-80°C) | Prevention of over-amination, control of stereochemistry |
Purification | Various techniques | Column chromatography, recrystallization | Removal of reaction byproducts |
Research indicates that controlled addition of the alkylating agent can significantly reduce side reactions and improve yield . Additionally, the selection of appropriate catalysts and reaction conditions is crucial for achieving high conversion rates and product purity.
Chemical Reactivity Profile
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine exhibits reactivity patterns consistent with its functional groups, particularly the phenoxy and amine moieties.
Key Reaction Types
The compound can participate in various chemical transformations:
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Oxidation reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
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Reduction reactions: Under specific conditions, the compound can be reduced to yield various amine derivatives.
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Substitution reactions: The phenoxy group can participate in nucleophilic substitution reactions, leading to diversely substituted derivatives.
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Amine-specific reactions: The amine functionality can undergo alkylation, acylation, and condensation reactions to form various nitrogen-containing products.
Reaction Products and Pathways
The specific reaction products formed depend on the reagents and conditions employed. For example, oxidation of the phenoxy group typically yields quinone derivatives, while nucleophilic substitution can produce various substituted analogs. The amine group provides a versatile handle for further functionalization through established synthetic methods.
Analytical Characterization Techniques
Proper characterization of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is essential for confirming structure, purity, and identity in research settings.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information about 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. Table 3 presents the expected ¹H-NMR signals for this compound.
Table 3: Expected ¹H-NMR Signals for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Aromatic protons | 6.47-6.70 | Multiple signals | 3H | Aromatic ring |
Methyl groups (phenoxy) | 2.29 | Singlet | 6H | C₃ and C₅ methyls |
Ethylamine (CH₃) | 1.35-1.64 | Doublet | 3H | CH₃ of amine |
OCH₂ | 3.70-3.90 | Multiple signals | 2H | Methylene group |
CH | 2.90-3.10 | Multiplet | 1H | Methine group |
NH₂ | 1.80-2.20 | Broad singlet | 2H | Amine protons |
Additional spectroscopic methods commonly employed include:
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Infrared (IR) spectroscopy: For identifying functional groups, particularly the phenoxy and amine moieties.
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Mass spectrometry (MS): For confirming molecular weight and providing fragmentation patterns for structural verification.
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UV-Visible spectroscopy: For characterizing the absorption properties related to the aromatic system.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine:
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High-Performance Liquid Chromatography (HPLC): Typically employing C18 columns with acetonitrile/water gradients to quantify purity (target >95%) and detect impurities.
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Gas Chromatography (GC): Particularly useful for volatile compounds and their derivatives.
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Thin-Layer Chromatography (TLC): A simple technique for monitoring reactions and preliminary purity assessment.
Research Applications
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine has several significant applications in scientific research and chemical synthesis.
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis, particularly as:
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A precursor for triazine synthesis: Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms that exhibit diverse biological activities.
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An intermediate for the synthesis of more complex molecular architectures with potential pharmaceutical relevance.
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A model compound for studying reaction mechanisms and developing synthetic methodologies.
Structure-Property Relationships
Understanding the relationship between the structure of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine and its properties is essential for rational design of derivatives with enhanced characteristics.
Key Structural Determinants
Several structural features influence the properties of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine:
Modified Derivatives
Structural modifications of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine can lead to derivatives with altered properties:
Industrial Considerations
The industrial relevance of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine extends to several sectors, particularly in the fine chemicals and pharmaceutical industries.
Production Methods
Industrial production of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine may involve:
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Continuous flow reactors for more efficient and scalable synthesis.
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Automated systems for reagent addition and process control.
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Advanced purification techniques to ensure high purity standards.
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